molecular formula C18H13F5N4O B3746605 Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- CAS No. 955966-96-8

Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]-

Cat. No.: B3746605
CAS No.: 955966-96-8
M. Wt: 396.3 g/mol
InChI Key: JIMILKAXDCFKHA-UHFFFAOYSA-N
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Description

The compound Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- features a urea backbone with two distinct substituents:

  • 1-(2,4-Difluorophenyl): A fluorinated aromatic ring with fluorine atoms at the 2- and 4-positions.
  • 3-[4-(3-Methyl-5-trifluoromethylpyrazol-1-yl)phenyl]: A phenyl group substituted with a pyrazole ring bearing methyl (3-position) and trifluoromethyl (5-position) groups.

This structure combines fluorinated aromaticity with a heterocyclic pyrazole moiety, which is common in agrochemicals and pharmaceuticals due to enhanced metabolic stability and binding affinity.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N4O/c1-10-8-16(18(21,22)23)27(26-10)13-5-3-12(4-6-13)24-17(28)25-15-7-2-11(19)9-14(15)20/h2-9H,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMILKAXDCFKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101126678
Record name N-(2,4-Difluorophenyl)-N′-[4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955966-96-8
Record name N-(2,4-Difluorophenyl)-N′-[4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955966-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-N′-[4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101126678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a nucleophile on an aromatic ring, often facilitated by catalysts and specific solvents.

    Coupling reactions: These reactions are used to join two aromatic compounds, often using palladium or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: Employed for large-scale production, allowing for continuous synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts and specific solvents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Urea Derivatives
Compound Name Substituent 1 Substituent 2 Heterocycle Molecular Weight (g/mol) Reference
Target Compound 2,4-Difluorophenyl 4-(3-Methyl-5-trifluoromethylpyrazol-1-yl)phenyl Pyrazole ~434.3 (estimated)
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (14) 2,4-Difluorophenyl 4-(4,6-Dimorpholinotriazin-2-yl)phenyl Triazine 498.4
1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea 4-Fluorophenyl 4-(1-Methyl-3-trifluoromethylpyrazol-4-yl)phenyl Pyrazole 434.3
1-(3-Chloro-4-fluorophenyl)-3-[4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl]urea (11c) 3-Chloro-4-fluorophenyl 4-(Thiazol-2-yl)phenyl with piperazine Thiazole 518.1

Key Observations :

  • The target compound shares the 2,4-difluorophenyl motif with compound 14 , but the latter uses a triazine heterocycle instead of pyrazole, which may alter electronic properties and binding interactions.
  • Compound 14 has a similar pyrazole core but lacks the 3-methyl group and instead positions the trifluoromethyl group at the 3-position. This subtle difference could impact steric hindrance and lipophilicity.
  • Urea derivatives with thiazole (e.g., 11c ) or triazine heterocycles exhibit distinct pharmacokinetic profiles due to variations in polarity and hydrogen-bonding capacity.

Key Observations :

  • The synthesis of compound 14 involves a urea-forming reaction between aniline and isocyanate, yielding 27% with high purity.
  • Compound 4m , a semicarbazide analog, demonstrates that 2,4-difluorophenyl groups can enhance antifungal activity, though its synthesis yield is unspecified.

Key Observations :

  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl in 4m ) correlate with antifungal activity, likely due to improved membrane permeability and target affinity.
  • Pyrazole-containing ureas (e.g., compound 14 ) may share mechanistic similarities with triazole antifungals like pramiconazole , which also feature fluorinated aromatic systems.

Biological Activity

The compound Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- is a member of a class of urea derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H13F5N4O
  • Molecular Weight : 396.31 g/mol
  • IUPAC Name : Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]-

Structural Features

The compound features a urea moiety linked to two aromatic rings, one containing a difluorophenyl group and the other a pyrazole derivative. The presence of trifluoromethyl groups enhances its lipophilicity and may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that urea derivatives, particularly those with pyrazole linkages, exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antiproliferative Activity

A study conducted on a series of urea derivatives showed that compounds similar to Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- demonstrated IC50 values below 5 µM against A549 (lung cancer) and MCF7 (breast cancer) cell lines. This suggests potent antiproliferative activity, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, some urea derivatives act as inhibitors of human carbonic anhydrase II (hCA II), which plays a role in tumorigenesis .

Enzyme Inhibition Studies

Inhibitory assays have shown that compounds with similar structures can effectively inhibit hCA II with IC50 values ranging from 16.2 to 50.2 nmol/L, indicating their potential as therapeutic agents targeting metabolic pathways in cancer cells .

Antimicrobial Activity

Beyond anticancer properties, urea derivatives have also been investigated for their antimicrobial activities. Compounds structurally related to Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]- exhibited moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Synthetic Route

The synthesis of the compound typically involves multi-step reactions starting from readily available aniline derivatives. The process includes:

  • Formation of the urea linkage through reaction with isocyanates.
  • Introduction of fluorinated aromatic groups via electrophilic aromatic substitution.

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
  • Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups present in the compound.

A summary of spectroscopic data is provided in Table 1.

TechniqueObserved Values
1H^{1}H NMRChemical shifts: H2 (8.18 ppm), H3 (7.69 ppm)
13C^{13}C NMRChemical shifts: C1 (134.63 ppm), C2 (125.95 ppm)
FT-IRCharacteristic peaks at 1640 cm1^{-1} (C=O stretch)

Q & A

Basic: What are the key synthetic routes for preparing this urea derivative?

Answer:
The synthesis typically involves multi-step reactions:

Formation of the pyrazole ring : Start with trifluoromethylpyrazole precursors via cyclization using hydrazides and ketones under acidic conditions .

Introduction of the urea moiety : React 2,4-difluoroaniline with an isocyanate intermediate derived from 4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenylamine. This step requires controlled temperatures (0–5°C) to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., fluorine atoms on the phenyl ring, methyl groups on pyrazole) .
  • X-ray crystallography : Resolves stereochemical ambiguities and confirms hydrogen-bonding patterns in the urea backbone .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, especially for trifluoromethyl and difluorophenyl groups .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:
Comparative studies highlight:

Substituent VariationImpact on ActivitySource
Trifluoromethyl (CF₃) Enhances metabolic stability
2,4-Difluorophenyl Improves target binding affinity
Pyrazole vs. Triazole Alters selectivity in kinase inhibition

For example, replacing trifluoromethyl with chlorine reduces cellular permeability by 40% .

Advanced: How should researchers resolve contradictions in biological data across studies?

Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentrations in kinase assays) .
  • Theoretical alignment : Link discrepancies to differences in cellular models (e.g., cancer cell lines vs. primary cells) and refine hypotheses using molecular docking studies .
  • Meta-analysis : Cross-reference PubChem bioactivity data with in-house results to identify outliers .

Advanced: What methodologies assess environmental fate and biodegradation?

Answer:

  • OECD 301F test : Measures aerobic biodegradability in aqueous systems .
  • QSAR modeling : Predicts bioaccumulation potential using logP values (experimental: 3.8) .
  • LC-MS/MS : Detects transformation products in soil/water matrices, noting persistent trifluoromethyl metabolites .

Advanced: How can computational methods optimize this compound’s pharmacokinetics?

Answer:

  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration using polar surface area (PSA < 90 Ų) .
  • ADMET prediction : Adjust substituents (e.g., morpholine groups) to reduce CYP3A4 inhibition .
  • Free-energy perturbation (FEP) : Quantify binding energy changes for pyrazole modifications .

Basic: What intermediates are critical in the synthesis pathway?

Answer:

  • 4-(3-Methyl-5-trifluoromethylpyrazol-1-yl)phenyl isocyanate : Synthesized via Curtius rearrangement of the corresponding acyl azide .
  • 2,4-Difluoroaniline : Pre-purified via vacuum distillation to >99% purity to avoid urea cross-linking .

Advanced: What mechanisms underpin its anticancer activity?

Answer:

  • Kinase inhibition : Targets VEGFR-2 (IC₅₀ = 12 nM) by forming hydrogen bonds with Asp1046 and hydrophobic interactions with the trifluoromethyl group .
  • Apoptosis induction : Activates caspase-3/7 via mitochondrial depolarization (flow cytometry validation) .

Advanced: How can solubility challenges be addressed in formulation?

Answer:

  • Co-solvent systems : Use PEG-400/water (70:30) to achieve >2 mg/mL solubility .
  • Prodrug strategies : Introduce phosphate esters on the urea nitrogen, improving aqueous solubility by 10-fold .

Advanced: What synthons are prioritized in structure-based drug design?

Answer:

  • Pyrazole-trifluoromethyl motif : Enhances target selectivity in kinase inhibitors .
  • Urea linker : Stabilizes protein-ligand interactions via dual hydrogen bonding .
  • Difluorophenyl group : Balances lipophilicity and electronic effects for membrane permeability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Urea, 1-(2,4-difluorophenyl)-3-[4-(3-methyl-5-trifluoromethylpyrazol-1-yl)phenyl]-

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